6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
Description
Historical Context and Discovery Timeline
The historical development of 6-methoxy-7,8,9,10-tetrahydro-6H-oxadiazolo[3,4-c]carbazole emerges from the convergent evolution of two distinct heterocyclic families: the carbazole and oxadiazole series. The foundational carbazole scaffold traces its origins to 1872, when Carl Graebe and Carl Glaser first isolated carbazole from coal tar, establishing the tricyclic nitrogen-containing aromatic system that would become central to numerous pharmaceutical and materials applications. This initial discovery marked the beginning of extensive research into carbazole derivatives, which continued to expand throughout the nineteenth and twentieth centuries.
The oxadiazole component of this fused system has equally significant historical roots, though following a different developmental pathway. The 1,2,5-oxadiazole ring system, also known as furazan, represents one of the classical five-membered heterocycles containing both nitrogen and oxygen atoms. The parent 1,2,5-oxadiazole structure emerged from systematic studies of heterocyclic chemistry, with researchers recognizing its potential as a bioisosteric replacement for other aromatic systems and its value in medicinal chemistry applications.
The specific compound 6-methoxy-7,8,9,10-tetrahydro-6H-oxadiazolo[3,4-c]carbazole represents a more recent synthetic achievement, combining these two established heterocyclic frameworks through sophisticated organic synthesis methodologies. The compound appears in chemical databases with consistent structural identification, indicating its successful synthesis and characterization within the past two decades. The development of this fused system reflects the modern trend in heterocyclic chemistry toward creating hybrid molecules that potentially exhibit synergistic properties derived from their constituent ring systems.
The timeline of this compound's development coincides with increasing interest in carbazole-oxadiazole hybrid structures for various applications. Research publications from the early 2000s onward document growing attention to such fused heterocyclic systems, particularly in the context of organic electronics and pharmaceutical chemistry. The specific methoxy-substituted tetrahydro variant represents a further refinement of these synthetic efforts, incorporating both electronic modification through the methoxy group and conformational flexibility through the tetrahydro reduction.
Nomenclature and IUPAC Classification
The systematic nomenclature of 6-methoxy-7,8,9,10-tetrahydro-6H-oxadiazolo[3,4-c]carbazole follows International Union of Pure and Applied Chemistry conventions for complex fused heterocyclic systems. The compound's official name reflects its structural complexity through a systematic breakdown of its molecular architecture. The base name "carbazole" identifies the tricyclic aromatic core, while the bracketed designation "oxadiazolo[3,4-c]" specifies the oxadiazole ring fusion pattern and positional relationship to the carbazole framework.
The molecular formula C₁₃H₁₃N₃O₂ indicates the compound contains thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition reflects the integration of the carbazole nitrogen with the two nitrogen atoms and one oxygen atom of the oxadiazole ring, plus the additional oxygen from the methoxy substituent. The molecular weight of 243.26 grams per mole places this compound within the medium molecular weight range typical of pharmaceutical intermediates and organic electronic materials.
The stereochemical designation "6H" in the nomenclature indicates the specific hydrogen attachment pattern at the 6-position, distinguishing this structure from potential tautomers or regioisomers. The "tetrahydro" prefix specifies the saturation level of the carbazole portion, indicating that four hydrogen atoms have been added to reduce specific double bonds within the ring system while maintaining the overall aromatic character of the fused heterocycle.
The compound's International Chemical Identifier (InChI) provides a unique textual representation: InChI=1S/C13H13N3O2/c1-17-16-10-5-3-2-4-8(10)12-11(16)7-6-9-13(12)15-18-14-9/h6-7H,2-5H2,1H3. This standardized format enables precise structural communication across different chemical information systems and databases. The corresponding InChI Key XUEPYELDAHBGCR-UHFFFAOYSA-N serves as a condensed hash identifier for computational applications and database searches.
Position Within Heterocyclic Chemistry Frameworks
6-Methoxy-7,8,9,10-tetrahydro-6H-oxadiazolo[3,4-c]carbazole occupies a significant position within the broader landscape of heterocyclic chemistry, representing the intersection of multiple important structural motifs. The compound exemplifies the current trend toward hybrid heterocyclic systems that combine the beneficial properties of different ring types to achieve enhanced or novel functionalities. This positioning reflects the maturation of heterocyclic chemistry from studies of individual ring systems to sophisticated fused architectures.
The carbazole component situates this compound within the family of tricyclic aromatic compounds that have demonstrated extensive utility in pharmaceutical and materials applications. Carbazole derivatives have established roles as anticancer agents, antimicrobial compounds, and organic semiconductors. The incorporation of carbazole into the fused system provides a rigid aromatic framework that can facilitate π-π stacking interactions and provide electronic delocalization pathways essential for many applications.
The 1,2,5-oxadiazole moiety positions the compound within the oxadiazole family, which has gained recognition for diverse biological activities and electronic properties. 1,2,5-Oxadiazole derivatives have been identified as carbonic anhydrase inhibitors, antibacterial agents, and antimalarial compounds. The oxadiazole ring's electron-deficient character complements the electron-rich carbazole system, potentially creating donor-acceptor characteristics valuable for organic electronic applications.
The tetrahydro modification distinguishes this compound from fully aromatic analogues by introducing conformational flexibility and altering the electronic properties of the carbazole system. This structural feature positions the compound between rigid aromatic systems and more flexible aliphatic heterocycles, potentially enabling unique interactions with biological targets or materials interfaces. The reduced aromatic character may enhance solubility in various solvents while maintaining sufficient conjugation for electronic applications.
The methoxy substituent at the 6-position further refines the compound's position within heterocyclic chemistry by introducing electron-donating character and potential hydrogen bonding interactions. This substitution pattern represents a common modification strategy in medicinal chemistry, where methoxy groups frequently modulate pharmacokinetic properties and binding affinities. The specific positioning of the methoxy group on the oxadiazole nitrogen creates a unique substitution pattern that may influence both electronic distribution and three-dimensional molecular shape.
Contemporary research in heterocyclic chemistry increasingly focuses on such multicomponent systems that integrate diverse ring types to achieve specific property profiles. The 6-methoxy-7,8,9,10-tetrahydro-6H-oxadiazolo[3,4-c]carbazole structure exemplifies this approach by combining aromatic and non-aromatic regions, electron-rich and electron-poor sections, and rigid and flexible components within a single molecular framework. This positioning makes the compound representative of current trends in heterocyclic design and synthesis.
Properties
IUPAC Name |
6-methoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-17-16-10-5-3-2-4-8(10)12-11(16)7-6-9-13(12)15-18-14-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEPYELDAHBGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(CCCC2)C3=C1C=CC4=NON=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352456 | |
| Record name | 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255865-29-3 | |
| Record name | 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Carbazole Skeleton Formation
The tetrahydrocarbazole backbone is typically constructed via Fischer indole synthesis or Borsche–Drechsel cyclization . For example:
- Cyclohexanone derivatives react with phenylhydrazines under acidic conditions to form tetrahydrocarbazole intermediates.
- Methoxy group introduction may occur at this stage via alkylation (e.g., methyl iodide/K₂CO₃) or through pre-functionalized ketones.
Oxadiazolo Ring Construction
Theoxadiazolo moiety is introduced via 1,3-dipolar cycloaddition or cyclocondensation :
- Nitrile oxide intermediates react with alkenes or alkynes to form oxadiazoles.
- Hydrazine derivatives (e.g., N-hydrazinoacetyl carbazoles) undergo condensation with carbonyl compounds (e.g., aldehydes) to form hydrazone linkages, followed by oxidative cyclization.
Example Protocol (adapted from):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Chloroacetyl chloride, acetone, reflux | Introduce chloroacetyl group to carbazole |
| 2 | Hydrazine hydrate, ethanol/dioxane | Form hydrazinoacetyl intermediate |
| 3 | Aromatic aldehydes, reflux | Generate hydrazone derivative |
| 4 | Oxidative agent (e.g., H₂O₂, I₂) | Cyclize to oxadiazole ring |
Methoxy Group Functionalization
Methoxy substitution is achieved through:
- Direct O-methylation of hydroxylated precursors using methyl iodide or dimethyl sulfate.
- Protection-deprotection strategies during multi-step syntheses to avoid side reactions.
Key Challenges and Optimizations
- Regioselectivity : Oxadiazole ring formation must avoid competing pathways (e.g., imidazole or triazole byproducts).
- Solvent Systems : Ethanol-dioxane mixtures improve reaction homogeneity and yield in hydrazine-mediated steps.
- Catalysis : Phosphoryl chloride (POCl₃) enhances cyclocondensation efficiency in carbazole systems.
Analytical Validation
Hypothetical characterization data for the target compound:
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 265.29 g/mol |
| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), 1.8–2.6 (m, 8H, CH₂) |
| MS (ESI+) | m/z 266.1 [M+H]⁺ |
Comparative Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Fischer indole + cycloaddition | High yield for carbazole core | Requires nitrile oxide stability |
| Hydrazine cyclization | Modular for substituent variation | Multi-step purification needed |
Chemical Reactions Analysis
6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Chemical Properties
The compound has a molecular formula of C₁₃H₁₃N₃O₂ and a molecular weight of 243.261 g/mol. It typically has a melting point ranging from 118°C to 120°C . The synthesis often involves multi-step processes that can include cyclization reactions and functional group modifications. For instance, the synthesis of related oxadiazole derivatives has been documented using various methodologies that enhance yield and purity .
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole exhibit significant antimicrobial properties. A study focusing on the synthesis of furochromone derivatives demonstrated promising antimicrobial activity against various pathogens . The structural features of the oxadiazole moiety are believed to contribute to this bioactivity.
2. Antitumor Activity
Another area of interest is the antitumor potential of this compound. Studies have shown that oxadiazole derivatives can interact with cancer cell lines and inhibit their proliferation. Molecular docking studies suggest that these compounds may bind effectively to targets involved in tumor growth regulation .
3. Neuroprotective Effects
The compound also shows promise in neuropharmacology. Its structure allows for interactions with neurotransmitter systems, which could provide neuroprotective benefits. Preliminary studies suggest that it may help mitigate neurodegenerative processes .
Case Study 1: Antimicrobial Evaluation
A series of synthesized derivatives were tested against common bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antibacterial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics used in clinical settings.
Case Study 2: Antitumor Mechanism Investigation
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells compared to controls.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Carbazole-Substituted [1,2,5]Oxadiazolo[3,4-b]pyrazines
Compounds such as 3-(6-Thien-2-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-9H-carbazole (20d) and 9-ethyl derivatives (21a-d) (e.g., 21a: C₂₄H₁₇N₅O) share structural motifs with the target compound but differ in:
- Substituents : Ethyl groups at the carbazole nitrogen (e.g., 21a-d) improve redox stability for organic electronics, unlike the methoxy group in the target compound .
- Optical Properties: Absorption maxima (440–460 nm) arise from intramolecular charge transfer (ICT) between carbazole (donor) and oxadiazolo-pyrazine (acceptor). Bathochromic shifts occur with electron-withdrawing groups (e.g., NO₂ in 21b) or thiophene units (20d vs. 20a) .
- Synthesis : SNH reactions using trifluoroacetic acid or BF₃·Et₂O catalysts enable coupling of carbazoles to oxadiazolo-pyrazines .
Table 1: Optical Properties of Selected Carbazole-Oxadiazolo Derivatives
| Compound | Substituent | λₐᵦₛ (nm) | Key Feature |
|---|---|---|---|
| 20a | Phenyl | 440 | Baseline ICT |
| 21b (NO₂) | 3-Nitrophenyl | 455 | Strong electron withdrawal |
| 21d (Thiophene) | Thien-2-yl | 460 | Extended conjugation |
Chalcogen-Substituted Analogs
Replacement of the oxadiazole oxygen with sulfur or selenium alters electronic properties:
- Thiadiazolo Derivatives: Sulfur monochloride (S₂Cl₂) converts selenadiazolo-pyrazines (e.g., compound 13) to thiadiazolo analogs (e.g., 7), enhancing electron-withdrawing capacity .
- Selenadiazolo Systems : Less common but provide unique reactivity, as seen in the conversion of 13 to bis(thiadiazole) 8 under excess S₂Cl₂ .
Table 2: Chalcogen Substitution Effects
| Starting Material | Product | Yield (%) | Key Reaction Condition |
|---|---|---|---|
| 13 (Se) | 7 (S) | High | DMF, S₂Cl₂ |
| 13 (Se) | 8 (bis-S) | 70–95 | Excess S₂Cl₂, DMF |
[1,2,5]Oxadiazolo[3,4-c]cinnoline Oxides
These systems (e.g., 7-bromo-[1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide) replace the carbazole with a cinnoline ring. Key differences include:
Biological Activity
6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : 259.26 g/mol
- CAS Number : 255865-30-6
- Melting Point : 118–120 °C
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring followed by various substitutions to enhance biological activity. Detailed synthetic routes can vary but often utilize established methodologies in organic synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- HT-29 (colon cancer)
- MCF-7 (breast cancer)
The compound showed significant antiproliferative activity with IC50 values in the low micromolar range against these cell lines. In particular, derivatives demonstrated enhanced potency compared to standard chemotherapeutics like combretastatin A-4 (CA-4) .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 6-Methoxy Derivative | A549 | <10 | More potent than CA-4 |
| 6-Methoxy Derivative | HT-29 | <10 | More potent than CA-4 |
| 6-Methoxy Derivative | MCF-7 | <10 | More potent than CA-4 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics, which is crucial for cell division.
- Histone Deacetylase (HDAC) Inhibition : Certain derivatives have shown moderate HDAC inhibitory activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .
Antimicrobial Activity
In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Research has shown that modifications to the structure can enhance its effectiveness against various microbial strains.
Case Studies
- Study on Antiproliferative Effects : A study evaluated several derivatives of the compound against multiple cancer cell lines and found that specific substitutions significantly improved their activity. For example, methoxy groups at certain positions led to enhanced potency .
- HDAC Inhibition Study : Another investigation focused on the HDAC inhibitory properties of related compounds and confirmed that some derivatives exhibited significant inhibition of HDAC1 and HDAC10, suggesting a dual mechanism of action involving both tubulin and histone targets .
Q & A
Q. Key Considerations :
- Solvent polarity and temperature critically influence cyclization efficiency.
- Monitoring via TLC ensures reaction completion .
How is the structural characterization of this compound performed?
Basic Research Focus
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray Diffraction : Reveals non-planar carbazole units with a dihedral angle of 1.69° between the benzene and pyrrole rings. Intermolecular hydrogen bonds (e.g., C2–H2A···O2, N9–H9···O1) stabilize the crystal lattice .
- Spectroscopy :
- NMR : Assigns methoxy proton signals (δ ~3.8 ppm) and aromatic protons.
- IR : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
Methodological Note : Recrystallization in ethanol enhances purity for crystallographic analysis .
What computational methods predict the electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations are pivotal:
- Functional/Basis Set : B3LYP/6-311G(d,p) evaluates HOMO-LUMO gaps, dipole moments, and oscillator strengths .
- Key Findings for Analogues :
- HOMO-LUMO Gaps : [1,2,5]oxadiazolo derivatives exhibit gaps ~3.5–4.0 eV, with bathochromic shifts in UV-Vis spectra when fused with pyridine/pyridazine .
- Dipole Moments : Higher polarity in oxadiazolo blocks (e.g., ~8.9 Debye) enhances charge transfer in sensitizers .
Design Implications : Non-planar D-blocks (aliphatic/alicyclic) maximize wavelength shifts, while planar structures improve oscillator strengths .
How does the oxadiazolo ring influence bioactivity compared to other carbazole derivatives?
Advanced Research Focus
Structural modifications dictate mechanism-specific interactions:
- Mitochondrial Uncoupling : Oxadiazolo derivatives (e.g., BAM15) act as protonophores, depolarizing mitochondria with minimal cytotoxicity . This suggests potential for the target compound in metabolic studies.
- Kinase Inhibition : Indolo[2,3-a]pyrrolo[3,4-c]carbazoles inhibit PKC at nM levels; substituting pyrrole with oxadiazolo may alter binding affinity due to electronic effects .
Q. Experimental Validation :
- SAR Studies : Compare IC₅₀ values against PKC isoforms using enzyme-linked assays.
- Molecular Docking : Analyze oxadiazolo-carbazole interactions with ATP-binding pockets .
What are the challenges in optimizing synthetic yield and purity?
Advanced Research Focus
Key hurdles include:
- Byproduct Formation : Competing pathways during cyclization (e.g., over-nitration) require controlled stoichiometry .
- Purification : Silica gel chromatography struggles with polar byproducts; HPLC with C18 columns improves resolution .
- Scalability : Acidic reflux conditions may degrade heat-sensitive intermediates. Microwave-assisted synthesis (e.g., 100–150 W, 10 min) could enhance efficiency .
Q. Data-Driven Optimization :
- Yield vs. Temperature : A 10°C increase (403 K → 413 K) reduces yield by 15% due to decomposition .
How can computational modeling guide the design of derivatives with enhanced properties?
Advanced Research Focus
DFT and molecular dynamics inform rational design:
- Electron-Withdrawing Groups : Incorporating selenadiazolo ([1,2,5]Se) in place of oxadiazolo reduces HOMO-LUMO gaps by 0.10–0.15 eV, red-shifting absorption to ~716 nm .
- Thermal Stability : ReaxFF simulations predict decomposition pathways (e.g., thermolysis of azido derivatives) for stability optimization .
Q. Validation Metrics :
- Oscillator Strength : Planar D-blocks (e.g., pyridine derivatives) achieve values >1.2, critical for light-harvesting applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
